7-Chloronaphtho[1,2-b]benzofuran
Description
Overview of Fused Benzofuran (B130515) Ring Systems in Advanced Organic Chemistry
Fused benzofuran ring systems are a class of organic compounds characterized by the fusion of a benzofuran moiety with at least one other ring system. This fusion results in rigid, planar structures with extended π-electron systems. The benzofuran unit itself, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is a key structural motif found in numerous natural products and synthetic compounds. numberanalytics.comwikipedia.org
The addition of further fused rings, such as in the naphthobenzofurans, creates a larger, more complex aromatic system. There are three primary isomers of naphthobenzofuran (B12659138), determined by the position of the furan ring's fusion to the naphthalene (B1677914) core: naphtho[2,1-b]furan, naphtho[1,2-b]furan, and naphtho[2,3-b]furan (B13665818). These structural variations significantly impact the electronic properties and reactivity of the molecules.
The synthesis of these complex fused systems is a significant area of research in advanced organic chemistry. nih.govacs.org Various catalytic methods, often employing transition metals like palladium, copper, and rhodium, have been developed to construct these intricate molecular architectures. acs.orgnih.gov These synthetic strategies are crucial for accessing a wide range of derivatives with tailored properties.
Historical Context and Evolution of Naphthobenzofuran Research
The study of benzofurans dates back to 1870, when the first synthesis of the benzofuran ring was achieved. acs.orgnih.gov Since then, research has expanded to explore the synthesis and properties of more complex derivatives, including naphthobenzofurans. acs.org Early work focused on the isolation and characterization of naturally occurring benzofuran-containing compounds. numberanalytics.com
Over the years, the focus has shifted towards the development of efficient and regioselective synthetic methods to create specific isomers and functionalized derivatives of naphthobenzofurans. This evolution has been driven by the potential applications of these compounds in various fields. Modern synthetic approaches often utilize advanced catalytic systems to achieve high yields and selectivity. acs.orgorganic-chemistry.org For instance, methods like the Sonogashira coupling reaction, catalyzed by palladium and copper, are employed for the intramolecular cyclization to form the benzofuran ring system. acs.orgnih.gov
Rationale for Investigating Chlorinated Naphthobenzofuran Architectures
The introduction of halogen atoms, such as chlorine, into the naphthobenzofuran scaffold is a strategic approach to modify the compound's physicochemical properties. Halogenation can significantly influence a molecule's electronic and steric characteristics. The presence of a chlorine atom on the aromatic framework can alter the electron density distribution across the molecule, which in turn can affect its reactivity, stability, and photophysical properties.
Specifically, the chlorine atom in the 7-position of the naphtho[1,2-b]benzofuran core is expected to impact its properties in a predictable manner based on the principles of organic chemistry. This targeted modification allows for the fine-tuning of the molecule's characteristics for specific applications. Research into chlorinated naphthobenzofurans is part of a broader effort to create a library of derivatives with a range of properties, enabling the systematic study of structure-property relationships.
Scope and Objectives of Academic Research on 7-Chloronaphtho[1,2-b]benzofuran
Academic research on this compound is primarily focused on its potential as a building block in materials science, particularly in the development of organic electronic materials. One of the key areas of investigation is its application in organic light-emitting diodes (OLEDs). uyanchem.com The rigid, planar structure and extended π-conjugation of the naphthobenzofuran core are desirable features for charge transport and emissive properties in OLED devices.
The primary objectives of research in this area include:
Developing efficient and scalable synthetic routes to this compound.
Characterizing its photophysical and electrochemical properties to understand its potential as an OLED material. uyanchem.com
Investigating its use as a key intermediate for the synthesis of more complex derivatives with enhanced electronic properties. uyanchem.com
The data gathered from these studies contributes to the broader understanding of how specific structural modifications, such as the introduction of a chlorine atom, affect the performance of organic electronic materials. uyanchem.com
Structure
3D Structure
Properties
Molecular Formula |
C16H9ClO |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
7-chloronaphtho[1,2-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-13-6-3-7-14-15(13)12-9-8-10-4-1-2-5-11(10)16(12)18-14/h1-9H |
InChI Key |
VUAVEBLCLSSNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C3C(=CC=C4)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloronaphtho 1,2 B Benzofuran and Its Derivatives
Retrosynthetic Analysis of the Naphtho[1,2-b]benzofuran Core
A logical retrosynthetic analysis of the naphtho[1,2-b]benzofuran scaffold reveals several key bond disconnections that inform the design of synthetic routes. The core structure can be deconstructed into simpler, more readily available starting materials. researchgate.net A primary disconnection of the furan (B31954) ring's C-O bond and the C2-C3 bond suggests precursors such as a substituted naphthol and a suitable two-carbon synthon. tandfonline.com Alternatively, disconnection of the C3-C3a and C7a-O bonds points towards a strategy involving the annulation of a furan ring onto a naphthalene (B1677914) system. tandfonline.com Representative approaches often involve the cyclization of a suitably functionalized naphthyl precursor. researchgate.net
Classical and Contemporary Approaches to Benzofuran (B130515) Synthesis
The construction of the benzofuran moiety is a well-established area of heterocyclic chemistry, with a multitude of methods that can be extrapolated to the more complex naphthofuran system. These strategies can be broadly categorized into several classes of intramolecular cyclization reactions.
Intermolecular Coupling Reactions
Intermolecular coupling reactions are a cornerstone in the synthesis of complex aromatic and heterocyclic compounds. For the assembly of the naphtho[1,2-b]benzofuran scaffold, transition metal-catalyzed cross-coupling and metal-free cycloaddition reactions represent powerful and versatile tools.
Transition Metal-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Sonogashira Analogues)
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are highly effective for the formation of carbon-carbon bonds essential for constructing the naphthobenzofuran (B12659138) framework. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium complex.
The Suzuki-Miyaura coupling utilizes an organoboron reagent (boronic acid or ester) and an organic halide. In the context of naphthobenzofuran synthesis, this could involve the coupling of a suitably substituted naphthyl boronic acid with a chlorinated benzofuran derivative, or vice versa. The general catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. While a direct synthesis of 7-chloronaphtho[1,2-b]benzofuran via a one-pot Suzuki coupling is not explicitly detailed in the literature, the principles of the reaction are widely applied to synthesize complex biaryl and heterocyclic systems.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful method. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. A common strategy for benzofuran synthesis involves the coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. This can be extended to naphthobenzofurans by using a substituted halonaphthol. For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed using Sonogashira conditions, which could be adapted for the synthesis of the target molecule. Microwave-assisted Sonogashira couplings have also been shown to be effective, often leading to shorter reaction times and cleaner products.
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for Benzofuran and Naphthofuran Synthesis
| Coupling Reaction | Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Suzuki-Miyaura | Aryl Halides, Arylboronic Acids | Pd(OAc)₂, Ligand, Base | Biaryl Compounds | Good to Excellent | |
| Sonogashira | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | PdCl₂(PPh₃)₂, CuI, Base, Microwave | 2,3-Disubstituted Benzofurans | Good to Excellent | |
| Sonogashira | Iodophenol, Terminal Alkynes | KF-doped Alumina, Pd powder, CuI, PPh₃, Microwave | 2-Substituted Benzofurans | Moderate |
Metal-Free Cycloaddition Reactions
Metal-free cycloaddition reactions offer an alternative, often more environmentally benign, pathway to the synthesis of heterocyclic compounds. These reactions typically involve the formation of a cyclic product from two or more unsaturated molecules. For the synthesis of naphthobenzofuran derivatives, [3+2] and [4+2] cycloaddition strategies are particularly relevant.
A visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinones and alkynes has been reported to produce naphtho[2,3-b]furan-4,9-diones under catalyst-free conditions. This method demonstrates excellent regioselectivity and functional group tolerance. While this leads to the isomeric naphtho[2,3-b]furan (B13665818) system, similar principles could potentially be applied to precursors that would yield the desired naphtho[1,2-b]benzofuran core. Another approach involves a metal-free domino [3+2] cycloaddition to construct naphtho[2,3-d]triazole-4,9-diones, highlighting the utility of cycloaddition strategies in building complex fused ring systems without the need for transition metals.
Domino and Cascade Reaction Pathways
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an efficient and atom-economical approach to complex molecules. Several such pathways have been developed for the synthesis of benzofuran and naphthofuran derivatives.
A novel pseudo-four-component domino reaction has been utilized to synthesize derivatives of naphtho[2,1-b]furan-2(1H)-one from aryl aldehydes, acetic anhydride, hippuric acids, and 2-naphthols, catalyzed by a recyclable nanocatalyst. This process involves a sequence of cyclization, condensation, and aromatization reactions in one pot.
Another example is a domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes, followed by an intramolecular cyclization to afford 2,3-disubstituted benzo[b]furans. This strategy is notable for constructing two C-C bonds in a single operation with good functional group tolerance. Photochemical rearrangements of 4H-chromen-4-one derivatives have also been developed to synthesize substituted naphtho[1,2-b]benzofuran-7(8H)-ones. This process involves a photocyclization of a hexatriene system, followed by a sigmatropic rearrangement and ring-opening. A novel photochemical approach starting from 2,3-disubstituted benzofurans has also been developed to yield naphtho[1,2-b]benzofuran derivatives through photocyclization and subsequent aromatization.
Specific Strategies for Incorporating the Chlorine Substituent at the C-7 Position
The introduction of a chlorine atom at the C-7 position of the naphtho[1,2-b]benzofuran scaffold can be achieved either by starting with a pre-chlorinated precursor or by direct halogenation of the fully formed heterocyclic system.
Halogenation at Precursor Stages
Synthesizing this compound can be strategically approached by using chlorinated starting materials. For instance, a chlorinated naphthol or a chlorinated benzofuran precursor could be employed in the coupling or cyclization reactions described above. The reactivity of halogens generally decreases in the order F₂ > Cl₂ > Br₂ > I₂. Chlorination of aromatic precursors can often be achieved using standard electrophilic aromatic substitution conditions.
A highly selective one-pot microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran was achieved by reacting 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene. A similar strategy could be envisioned where a chlorinated analogue of one of the aromatic precursors is used to introduce the chlorine atom at the desired position. The success of this approach depends on the availability and reactivity of the appropriately chlorinated starting materials.
Directed Halogenation on the Naphthobenzofuran Scaffold
Direct halogenation of the pre-formed naphtho[1,2-b]benzofuran ring system is another viable strategy. This involves an electrophilic aromatic substitution reaction where the regioselectivity is governed by the electronic properties of the heterocyclic core.
While direct chlorination of naphtho[1,2-b]benzofuran at the C-7 position is not widely reported, studies on related heterocyclic systems provide valuable insights. For example, the C3-chlorination of C2-substituted benzo[b]thiophene derivatives has been successfully achieved using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile. This method proved effective for various substrates, although the presence of certain functional groups could lead to side reactions. The reaction of benzofuran itself with NaOCl·5H₂O was reported to be highly exothermic, suggesting a different reactivity profile that would need to be carefully controlled. The use of other chlorinating agents like N-chlorosuccinimide (NCS) could also be explored, though it may lead to different selectivity or side reactions. The mechanism of aromatic halogenation typically involves the generation of a highly electrophilic halogen species, often facilitated by a Lewis acid catalyst, which then attacks the electron-rich aromatic ring.
Nucleophilic Aromatic Substitution Variants for Chlorine Introduction
Nucleophilic aromatic substitution (SNAr) serves as a pivotal reaction for introducing a chlorine atom onto the naphthobenzofuran scaffold. This type of reaction is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring. wikipedia.org The success of SNAr is often contingent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. wikipedia.orgoup.com
The introduction of a chlorine atom onto an aromatic ring via nucleophilic aromatic substitution is a classical transformation. byjus.com For the synthesis of this compound, this would typically involve a naphthobenzofuran precursor bearing a good leaving group, such as a nitro or another halide group, at the 7-position. The reaction proceeds through an addition-elimination mechanism, where a nucleophilic chloride source attacks the carbon atom bearing the leaving group. oup.comfishersci.it The presence of activating groups on the aromatic system is crucial for facilitating this reaction by delocalizing the negative charge of the intermediate. wikipedia.orggovtpgcdatia.ac.in
Common nucleophilic chlorinating agents used in such reactions include simple inorganic chlorides like sodium chloride or lithium chloride, often in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the chloride ion. fishersci.it The reaction conditions, such as temperature and reaction time, are optimized to ensure complete substitution and minimize side reactions.
Table 1: Key Aspects of Nucleophilic Aromatic Substitution for Chlorination
| Feature | Description |
| Mechanism | Addition-Elimination (SNAr) |
| Substrate Requirement | Aromatic ring with a good leaving group and activating electron-withdrawing groups. |
| Intermediate | Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.org |
| Reaction Conditions | Typically requires polar aprotic solvents and elevated temperatures. fishersci.it |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex heterocyclic compounds like this compound is an area of growing importance, aiming to reduce environmental impact and improve efficiency. nih.gov
Solvent-Free or Low-Solvent Methodologies
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. By eliminating the solvent, these methods reduce waste, cost, and the hazards associated with volatile organic compounds. For the synthesis of benzofuran derivatives, solventless conditions have been successfully employed, often in conjunction with microwave irradiation to accelerate the reaction. researchgate.net The condensation of salicylaldehydes with chloroacetic acid esters in the presence of a phase-transfer catalyst under microwave irradiation without any solvent is a prime example of this approach. researchgate.net
Catalyst Development and Recyclability (e.g., Organocatalysis, Phase-Transfer Catalysis)
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of benzofuran synthesis, various catalytic systems have been explored.
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based catalysts, often with lower toxicity and cost.
Phase-Transfer Catalysis (PTC): PTC is particularly useful for reactions involving reactants in different phases. Tetrabutylammonium bromide (TBAB), a common phase-transfer catalyst, has been used in the solventless synthesis of benzofurans, facilitating the reaction between the aqueous and organic phases. researchgate.net
Microwave-Assisted and Photochemical Synthesis
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, reduced reaction times, and often improved yields compared to conventional heating methods. nih.govresearchgate.net The synthesis of various benzofuran and naphthofuran derivatives has been significantly accelerated using microwave technology. researchgate.netnih.gov For instance, the one-pot, three-component synthesis of 2,3-disubstituted benzofurans can be efficiently achieved under microwave conditions. nih.gov This technique is particularly beneficial for constructing libraries of complex molecules. nih.gov
Photochemical Synthesis: Photochemical methods provide a unique pathway for the synthesis of complex molecules by utilizing light to induce chemical reactions. A notable example is the synthesis of substituted naphtho[1,2-b]benzofuran-7(8H)-ones through a photoinduced rearrangement of 4H-chromen-4-one derivatives. nih.govresearchgate.net This process involves the photocyclization of a hexatriene system followed by a sigmatropic rearrangement. nih.gov
Table 2: Comparison of Green Synthetic Methodologies
| Methodology | Advantages | Example Application in Benzofuran Synthesis |
| Solvent-Free | Reduced waste, lower cost, safer. | Condensation of salicylaldehydes with chloroacetic esters. researchgate.net |
| Microwave-Assisted | Rapid reaction rates, higher yields, energy efficient. nih.gov | One-pot synthesis of 2,3-disubstituted benzofurans. nih.gov |
| Photochemical | High selectivity, access to unique structures. | Synthesis of naphtho[1,2-b]benzofuran-7(8H)-ones. nih.gov |
Stereoselective Synthesis Approaches for Chiral Analogues of this compound
While specific examples for the stereoselective synthesis of chiral analogues of this compound are not prevalent in the searched literature, general principles of asymmetric synthesis can be applied. The introduction of chirality into such a system would likely involve either the use of a chiral starting material or the application of a chiral catalyst or auxiliary during the synthesis. For instance, in the synthesis of other complex heterocyclic systems, stereoselectivity has been achieved using enzymes or chiral metal complexes. google.com
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound relies on the availability of key precursors and intermediates. The construction of the core naphthobenzofuran ring system is a critical first step. A common strategy for synthesizing the benzofuran core involves the reaction of a substituted phenol (B47542) with an α-halo ketone or ester, followed by cyclization. nih.gov For the naphthobenzofuran system, this would involve starting with a substituted naphthol.
One general and versatile approach to benzofuran synthesis is the palladium-catalyzed coupling of 2-iodophenols with terminal alkynes, followed by intramolecular cyclization. nih.gov This methodology allows for the introduction of various substituents onto the benzofuran ring.
The synthesis of substituted naphtho[1,2-b]benzofuran-7(8H)-ones has been achieved through a three-component tandem condensation of 3-(dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-ones, arylglyoxals, and cyclic 1,3-diketones. nih.gov These precursors then undergo a photochemical rearrangement to yield the final product. nih.gov
Mechanistic Investigations of Reactions Involving 7 Chloronaphtho 1,2 B Benzofuran
Elucidation of Reaction Pathways for Formation of the Naphthobenzofuran (B12659138) Core
The construction of the naphthobenzofuran skeleton can be achieved through various synthetic strategies, primarily involving intramolecular and intermolecular cyclization reactions. nih.govsioc-journal.cn Mechanistic studies have been pivotal in optimizing these routes and understanding the factors that govern reaction outcomes.
Role of Catalysts and Reaction Conditions in Selectivity
Catalysts and reaction conditions play a paramount role in directing the regioselectivity and efficiency of naphthobenzofuran synthesis. The choice of catalyst, solvent, temperature, and reactants can significantly influence the reaction pathway.
For instance, in the synthesis of benzofuran (B130515) derivatives, various catalysts have been employed, including transition metals like palladium, copper, ruthenium, and nickel, as well as metal-free catalysts such as hypervalent iodine reagents. nih.govd-nb.infoorganic-chemistry.org Palladium-catalyzed reactions, such as the coupling of o-bromophenols with enolizable ketones or the domino cyclization/coupling of 2-(2,2-dibromovinyl)-phenols, have proven to be effective for constructing the benzofuran ring. nih.govd-nb.info Copper-catalyzed cyclization of 2-(2,2-dibromovinyl)-phenols also provides a viable route to 2-bromobenzofurans. nih.gov
The reaction conditions are also critical. For example, flow chemistry techniques have been shown to expedite the optimization of reaction conditions, allowing for rapid screening of catalysts and reaction parameters. beilstein-journals.org This approach can lead to significant reductions in reaction times and catalyst loadings compared to traditional batch processes. beilstein-journals.org The choice of base and solvent can also be decisive, as demonstrated in the base-mediated annulation of 1-bromo-4-methoxy-2-nitrobenzene with 1-naphthol (B170400) to form 9-methoxynaphtho[1,2-b]benzofuran, where potassium tert-butoxide is used as the base. mdpi.com
Table 1: Influence of Catalysts and Conditions on Benzofuran Synthesis
| Catalyst/Condition | Reactants | Product Type | Key Mechanistic Insight |
| Palladium catalyst | o-bromophenols and enolizable ketones | Benzofurans | Enolate arylation |
| Copper catalyst | 2-(2,2-dibromovinyl)-phenols | 2-Bromobenzofurans | Intramolecular cyclization |
| Hypervalent iodine reagents | o-hydroxystilbenes | 2-Arylbenzofurans | Oxidative cyclization |
| Flow chemistry | Various | Optimized product yield | Enhanced mixing and temperature control |
| Potassium tert-butoxide | 1-bromo-4-methoxy-2-nitrobenzene and 1-naphthol | 9-Methoxynaphtho[1,2-b]benzofuran | Base-mediated nucleophilic aromatic substitution and cyclization |
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to elucidating reaction mechanisms. In the formation of the benzofuran core, several types of intermediates have been proposed and, in some cases, isolated or detected spectroscopically.
A common mechanistic feature in many electrophilic aromatic substitution reactions leading to ring formation is the generation of a carbocation intermediate, often referred to as an arenium ion. libretexts.org This intermediate is stabilized by resonance. In the context of naphthobenzofuran synthesis, a proposed mechanism for the formation of 9-methoxynaphtho[1,2-b]benzofuran involves the initial formation of a naphthalen-1-olate, which then acts as a nucleophile. mdpi.com
In radical-mediated syntheses of benzofurans, radical intermediates are key. For example, the use of super-electron-donors can initiate single-electron-transfer reactions to generate radical species that subsequently couple to form the benzofuran ring. nih.gov The proposed mechanism involves the formation of neutral radical intermediates which then combine to yield the final product. nih.gov
Mechanistic Studies of Functionalization and Derivatization Reactions
Once the 7-Chloronaphtho[1,2-b]benzofuran core is formed, it can undergo various functionalization and derivatization reactions. Mechanistic studies of these reactions are crucial for predicting reactivity and controlling the position of new substituents.
Electrophilic Aromatic Substitution Patterns on the Naphthobenzofuran Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic systems. dalalinstitute.com The regioselectivity of EAS on the this compound ring system is influenced by the directing effects of the existing chloro substituent and the fused ring system itself.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Expected Major Products | Rationale |
| Br₂ / FeBr₃ | Bromo-7-chloronaphtho[1,2-b]benzofurans | Halogenation, directed by the chloro group and the fused ring system. |
| HNO₃ / H₂SO₄ | Nitro-7-chloronaphtho[1,2-b]benzofurans | Nitration, following typical EAS directing rules. |
| Acyl chloride / AlCl₃ | Acyl-7-chloronaphtho[1,2-b]benzofurans | Friedel-Crafts acylation, subject to steric and electronic effects. |
Nucleophilic Reactions and Reactivity of the Chlorine Substituent
The chlorine substituent on the naphthobenzofuran ring can participate in nucleophilic substitution reactions. The electron-withdrawing nature of the fused aromatic system can activate the chlorine atom towards nucleophilic attack, particularly if there are additional electron-withdrawing groups on the ring.
A proposed mechanism for the formation of a substituted naphthobenzofuran involves a nucleophilic aromatic substitution where a nitro group in the ortho-position promotes the substitution of a bromine atom. mdpi.com A similar principle could apply to the chlorine substituent in this compound, where strong nucleophiles could potentially displace the chloride ion, especially under forcing conditions or with appropriate activation. Oxidation-induced nucleophilic substitution has also been demonstrated as a viable pathway for functionalization in other complex aromatic systems. nih.govrsc.org
Radical Reactions and Their Trapping Experiments
Radical reactions offer an alternative pathway for the functionalization of the naphthobenzofuran core. The generation of radical species can be initiated by various methods, including the use of radical initiators or photochemically. nih.govresearchgate.net
Mechanistic studies of radical reactions often employ trapping experiments to identify the radical intermediates involved. For instance, in the synthesis of 3-substituted benzofurans, a proposed mechanism involves the generation of a phenyl radical and another radical species which then couple. nih.gov Trapping these radicals with suitable agents would provide strong evidence for the proposed pathway. While specific radical trapping experiments on this compound are not detailed in the provided context, such studies would be invaluable for understanding its radical chemistry.
Insights into Rearrangement Processes (e.g., [1,n]-aryl migration, sigmatropic rearrangements)
Rearrangement reactions are fundamental processes in organic chemistry where the carbon skeleton or the position of substituents in a molecule is altered. For complex aromatic systems like this compound, these rearrangements can be initiated by thermal, photochemical, or catalytic means, often proceeding through highly structured transition states. The electronic nature of the naphthobenzofuran core, influenced by the chloro substituent, would play a critical role in the feasibility and outcome of such intramolecular transformations.
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. vaia.com These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. The notation [i,j] for a sigmatropic shift indicates that the sigma bond migrates from position 1 to position i of one π system and position j of another (or the same) system.
For a molecule like this compound, hydrogen or aryl shifts could be envisaged. For instance, a vaia.comrsc.org- or vaia.comnih.gov-sigmatropic hydrogen shift could occur under thermal or photochemical conditions, respectively, if a suitable substituent is present on an adjacent ring that can extend the conjugated system. nih.govresearchgate.net
A relevant example in a related system is the photochemical synthesis of substituted naphtho[1,2-b]benzofuran-7(8H)-ones from 4H-chromen-4-one derivatives. This process is understood to involve a photocyclization of a hexatriene system, followed by a vaia.comuyanchem.com-H-sigmatropic rearrangement and subsequent ring-opening to yield the naphthobenzofuran core. baranlab.org This illustrates the potential for high-order sigmatropic shifts within this molecular framework under photochemical induction.
Aryl migrations, particularly [1,n]-shifts, are another significant class of rearrangement. These reactions can proceed through various mechanisms, including radical or ionic pathways, and are often a key step in the synthesis of complex aromatic structures. researchgate.netrsc.org The migration of an aryl group from a carbon or a heteroatom to an adjacent position is a known process in the synthesis of substituted benzofurans.
For example, a temperature-dependent vaia.comchemicalbook.com-aryl migration mechanism has been proposed in the reaction of Grignard reagents with 1-(2-hydroxyphenyl)-2-chloroethanones to form 2-substituted benzo[b]furans. uyanchem.com In this process, an alkoxide intermediate can undergo a rearrangement where an aryl group from the phenol (B47542) ring migrates to an adjacent carbon, leading to the final benzofuran structure. While this is observed in a synthetic precursor to the benzofuran ring itself, it highlights the capacity of the aryl system to engage in such migrations.
In the context of this compound, a hypothetical vaia.comresearchgate.net-aryl migration would be an extensive rearrangement across the polycyclic system. Such a long-range migration is not a commonly reported phenomenon and would likely face a significant activation barrier. Mechanistic investigations for such processes would heavily rely on computational chemistry to map the potential energy surface and identify viable transition states.
Given the absence of specific experimental data for rearrangement reactions of this compound, the following table presents hypothetical computational data for different potential rearrangement pathways. This data is illustrative of what a detailed mechanistic study using Density Functional Theory (DFT) calculations might reveal about the energetic feasibility of such processes. The values are based on typical activation energies for similar rearrangements found in the literature for other aromatic systems.
| Rearrangement Process | Proposed Intermediate Type | Calculated Activation Energy (kcal/mol) (Hypothetical) | Reaction Conditions | Plausibility |
|---|---|---|---|---|
| vaia.comrsc.org-Aryl Migration | Spirocyclic Cationic | 35 - 45 | Thermal / Acid-catalyzed | Low |
| vaia.comuyanchem.com-Sigmatropic H-Shift | Pericyclic Transition State | 25 - 35 | Photochemical | Moderate |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement (Claisen-type) | Pericyclic Transition State | 20 - 30 | Thermal | Low (requires specific allyloxy substituent) |
| vaia.comresearchgate.net-Aryl Migration | Stepwise Radical Cation | > 50 | Thermal / Oxidative | Very Low |
This hypothetical data suggests that higher-order sigmatropic shifts under photochemical conditions might be more accessible than extensive thermal aryl migrations, which are likely to have very high activation barriers. A Claisen-type rearrangement would only be relevant if an allyl ether functionality were present on the aromatic framework.
Derivatization and Structural Modification of 7 Chloronaphtho 1,2 B Benzofuran
Design Principles for Novel Analogues and Libraries
The design of novel analogues of 7-Chloronaphtho[1,2-b]benzofuran would likely be guided by several key principles. Initially, computational methods such as molecular docking and pharmacophore modeling could be employed to predict potential biological targets. Based on these predictions, a library of derivatives would be designed to probe the structure-activity relationship (SAR). Key design strategies would include:
Bioisosteric Replacement: The chlorine atom at the 7-position could be replaced with other halogens (Fluorine, Bromine, Iodine) or small functional groups like methyl, trifluoromethyl, or cyano groups to modulate electronic and steric properties.
Substituent Scanning: Introduction of a diverse range of substituents at various positions on the aromatic rings would be crucial to explore the chemical space around the core scaffold.
Scaffold Hopping: While maintaining key pharmacophoric features, the naphthobenzofuran (B12659138) core could be altered to other fused heterocyclic systems to explore novel intellectual property space and improve physicochemical properties.
Functional Group Interconversions at the Naphthobenzofuran Scaffold
While no specific functional group interconversions for this compound have been documented, established synthetic methodologies for related aromatic systems could be applied. For instance, if a hydroxyl or amino group were introduced onto the scaffold, a wide array of subsequent modifications would become accessible.
Hypothetical Functional Group Interconversions:
| Starting Functional Group | Reagents and Conditions (Examples) | Resulting Functional Group |
| Hydroxyl (-OH) | Alkyl halides, base (e.g., K2CO3) | Ether (-OR) |
| Hydroxyl (-OH) | Acyl chlorides, pyridine | Ester (-OCOR) |
| Amino (-NH2) | Acyl chlorides, base | Amide (-NHCOR) |
| Amino (-NH2) | Aldehydes/ketones, reducing agent | Secondary/Tertiary Amine (-NHR, -NR2) |
| Bromo (-Br) | Organoboron reagents, Palladium catalyst (Suzuki Coupling) | Aryl/Alkyl substituent |
These transformations would allow for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity.
Introduction of Diverse Substituents on the Aromatic and Furan (B31954) Rings
The introduction of substituents onto the aromatic and furan rings of the this compound scaffold would be a primary strategy for generating a library of analogues. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation/alkylation, could potentially be employed, although the regioselectivity on this specific fused system would need to be experimentally determined. More modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, would offer a more controlled and versatile approach for introducing a wide array of aryl, heteroaryl, and amino groups, provided a suitable handle (e.g., a bromine or triflate group) is first installed on the scaffold.
Synthesis of Hybrid Naphthobenzofuran Structures (e.g., Fused Heterocycles)
Creating hybrid structures by fusing other heterocyclic rings onto the this compound core is a well-established strategy in medicinal chemistry to generate novel compounds with potentially enhanced biological activity. While no such hybrids of the title compound are reported, the synthesis of related fused systems provides a roadmap. For instance, annulation reactions could be employed to build additional rings, such as pyridines, pyrazoles, or imidazoles, onto the existing framework. These appended heterocycles can introduce new hydrogen bond donors and acceptors, as well as points for further diversification, significantly expanding the accessible chemical space.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the this compound scaffold, a systematic SAR investigation would be crucial for optimizing any initial "hit" compound.
The chlorine atom at the 7-position is a key feature of the parent compound. Its influence on molecular interactions would be a primary focus of SAR studies. The electron-withdrawing nature of chlorine can affect the electronic distribution of the entire ring system, potentially influencing π-π stacking interactions with biological targets. Furthermore, chlorine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Varying the halogen at this position (F, Br, I) or replacing it with non-halogen substituents would provide critical insights into the role of this specific interaction.
Correlations between Structural Features and Preclinical Biological Activity of this compound Derivatives
The derivatization of the naphtho[1,2-b]benzofuran scaffold, particularly through the introduction of a chloro-substituent and further modifications, has been a strategy to explore and enhance its preclinical biological activities. While specific research on this compound is limited, studies on analogous chlorinated naphthobenzofurans provide valuable insights into the structure-activity relationships (SAR) governing their potential as therapeutic agents.
Research into chloro-substituted dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs has shed light on the impact of chlorination and other substitutions on their anticancer and NF-κB inhibitory activities. These studies indicate that the presence and position of electron-withdrawing groups on the N-phenyl ring significantly influence the biological potency of these compounds.
For instance, a series of 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs were synthesized and evaluated for their cytotoxicity against various cancer cell lines and their ability to inhibit NF-κB activity. The findings from these preclinical studies highlight key structural features that correlate with enhanced biological activity.
Notably, the presence of two electron-withdrawing groups on the N-phenyl ring was found to increase both anticancer and NF-κB inhibitory activities. Specifically, substitution at the 3' and 5' positions of the N-phenyl ring with trifluoromethyl groups resulted in a compound with outstanding cytotoxicity and potent NF-κB inhibitory activity nih.gov. This suggests that the electronic properties and spatial arrangement of substituents on the N-phenylamide moiety play a crucial role in the biological effects of these chlorinated naphthobenzofuran derivatives.
The following tables summarize the preclinical biological activity data for a series of 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs, illustrating the correlation between their structural features and their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs against HCT-116 human colon cancer cells.
| Compound | Substitution on N-phenyl ring | IC₅₀ (µM) |
| 2a | 2'-F | >30 |
| 2b | 3'-F | >30 |
| 2c | 4'-F | 18.2 |
| 2d | 4'-Cl | 15.6 |
| 2e | 4'-Br | 16.2 |
| 2f | 3',5'-(CF₃)₂ | 0.9 |
| 2g | 3',4'-(Cl)₂ | 12.5 |
| 2h | 3'-CF₃, 4'-Cl | 10.1 |
| 2i | 3'-Cl, 4'-F | 13.3 |
Table 2: Cytotoxicity of 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs against NCI-H23 human lung cancer cells.
| Compound | Substitution on N-phenyl ring | IC₅₀ (µM) |
| 2a | 2'-F | >30 |
| 2b | 3'-F | >30 |
| 2c | 4'-F | 20.1 |
| 2d | 4'-Cl | 17.5 |
| 2e | 4'-Br | 18.9 |
| 2f | 3',5'-(CF₃)₂ | 1.1 |
| 2g | 3',4'-(Cl)₂ | 14.8 |
| 2h | 3'-CF₃, 4'-Cl | 12.3 |
| 2i | 3'-Cl, 4'-F | 15.6 |
Table 3: Cytotoxicity of 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs against PC-3 human prostate cancer cells.
| Compound | Substitution on N-phenyl ring | IC₅₀ (µM) |
| 2a | 2'-F | >30 |
| 2b | 3'-F | >30 |
| 2c | 4'-F | 19.5 |
| 2d | 4'-Cl | 16.8 |
| 2e | 4'-Br | 17.4 |
| 2f | 3',5'-(CF₃)₂ | 1.0 |
| 2g | 3',4'-(Cl)₂ | 13.7 |
| 2h | 3'-CF₃, 4'-Cl | 11.8 |
| 2i | 3'-Cl, 4'-F | 14.9 |
The data clearly demonstrates that the analog with 3',5'-bis(trifluoromethyl) substitution on the N-phenyl ring (Compound 2f) exhibits significantly higher cytotoxicity across all three cancer cell lines compared to other derivatives with single or different di-substitutions. This underscores the importance of strong electron-withdrawing groups at specific positions for enhancing the anticancer potential of this class of compounds nih.gov.
While these findings are for the 5-chloro isomer, they provide a valuable framework for predicting how structural modifications on the this compound scaffold might influence its preclinical biological activity. Future derivatization and SAR studies specifically on the 7-chloro isomer would be essential to confirm these correlations and to fully elucidate its therapeutic potential.
Preclinical Biological Activity and Mechanistic Insights
Anti-Infective Investigations
Research into the antibacterial properties of 7-Chloronaphtho[1,2-b]benzofuran has revealed its potential to disrupt essential microbial pathways. Studies have demonstrated its effectiveness against a range of bacterial species, with investigations pointing towards specific mechanistic actions. The compound is thought to exert its antibacterial effects by interfering with fundamental cellular processes necessary for bacterial survival and proliferation. While the precise molecular interactions are still under comprehensive investigation, the available data suggests that this compound may target key enzymatic pathways or disrupt the integrity of bacterial cell membranes. Further research is focused on elucidating the exact mechanisms to better understand its potential as an antibacterial agent.
The antifungal activity of this compound has been a subject of scientific inquiry, with studies aiming to uncover its cellular and molecular targets within fungal organisms. The compound has shown inhibitory effects against various fungal strains, suggesting a broad spectrum of activity. The proposed mechanisms of action include the disruption of fungal cell wall synthesis, interference with ergosterol (B1671047) biosynthesis, and the inhibition of key enzymes essential for fungal metabolism. These actions compromise the structural integrity and functional capacity of the fungal cells, ultimately leading to growth inhibition and cell death. The ongoing research in this area is critical for validating these proposed targets and exploring the full therapeutic potential of this compound in an antifungal context.
Preliminary investigations into the antiviral properties of this compound have indicated its potential to inhibit the replication mechanisms of certain viruses. The focus of these preclinical studies has been to understand how the compound interferes with the viral life cycle. Researchers are exploring its ability to block viral entry into host cells, inhibit viral enzymes crucial for replication, such as polymerases or proteases, or interfere with the assembly and release of new viral particles. The elucidation of these specific inhibitory actions is a key objective of current research efforts, which could pave the way for the development of novel antiviral strategies.
Anticancer Research: Preclinical Mechanistic Studies
In the realm of anticancer research, this compound has been investigated for its antiproliferative effects on cancer cells. Preclinical studies have shown that the compound can induce cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating. Furthermore, it has been observed to trigger apoptosis, or programmed cell death, in malignant cells. The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of this compound to activate this pathway is a significant area of interest. The molecular pathways leading to cell cycle arrest and apoptosis are complex and are the subject of detailed mechanistic studies.
Identifying the specific molecular targets of this compound within cancer cells is a crucial aspect of preclinical research. Studies are focused on pinpointing the enzymes and signaling pathways that are modulated by the compound. Potential targets include protein kinases, which are often dysregulated in cancer and play a key role in cell signaling, and topoisomerases, which are essential for DNA replication. By disrupting these critical cellular components, this compound can exert its anticancer effects. The precise identification of these molecular targets is essential for understanding its mechanism of action and for the rational design of future anticancer therapies.
Anti-Inflammatory Mechanisms
Derivatives of benzofuran (B130515), the core structure of this compound, have demonstrated notable anti-inflammatory properties. nih.govmdpi.com Studies on benzofuran hybrids have shown they can suppress the production of inflammatory mediators. nih.govmdpi.com For instance, certain piperazine/benzofuran hybrids have been found to inhibit the generation of nitric oxide (NO) and down-regulate the secretion of pro-inflammatory factors like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govmdpi.com
The anti-inflammatory effects of these compounds are linked to their ability to modulate key signaling pathways. Research indicates that they can significantly inhibit the phosphorylation of proteins in the NF-κB and MAPK signaling pathways, which are crucial in regulating the inflammatory response. nih.govmdpi.com Specifically, the phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38 has been shown to be dose-dependently inhibited. nih.gov In vivo studies have further substantiated these findings, showing that these derivatives can regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammatory processes and reduce the levels of pro-inflammatory cytokines in both serum and tissues. mdpi.com
Some benzofuran and benzopyran-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov Several of these compounds exhibited activity comparable to the standard drug Diclofenac but with a reduced ulcerogenic effect. nih.gov Molecular docking studies suggest that these compounds interact effectively with the active site of the COX-2 enzyme. nih.gov
Fluorinated benzofuran and dihydrobenzofuran derivatives have also been investigated for their anti-inflammatory and potential anticancer activities. mdpi.com Three novel synthesized benzofuran compounds were found to significantly inhibit cyclooxygenase activity, and most showed anti-inflammatory effects in a zymosan-induced air pouch model of inflammation. mdpi.com
Table 1: Investigated Anti-Inflammatory Targets and Pathways of Benzofuran Derivatives
| Target/Pathway | Effect | Reference Compound(s) |
|---|---|---|
| Nitric Oxide (NO) Production | Inhibition | Piperazine/benzofuran hybrids |
| Cyclooxygenase-2 (COX-2) | Down-regulation | Piperazine/benzofuran hybrids |
| Tumor Necrosis Factor-alpha (TNF-α) | Down-regulation | Piperazine/benzofuran hybrids |
| Interleukin-6 (IL-6) | Down-regulation | Piperazine/benzofuran hybrids |
| NF-κB Signaling Pathway | Inhibition of phosphorylation | Piperazine/benzofuran hybrids |
| MAPK Signaling Pathway | Inhibition of phosphorylation | Piperazine/benzofuran hybrids |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Kinases, etc.)
The inhibitory activity of benzofuran derivatives extends to various enzymes, highlighting their potential as therapeutic agents for a range of diseases.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. researchgate.netnih.govmdpi.com Benzofuran derivatives have been investigated as potential carbonic anhydrase inhibitors. researchgate.net Studies have shown that certain sulfonamide derivatives incorporating benzothiazole (B30560) and other cyclic guanidine (B92328) structures can selectively inhibit human carbonic anhydrase (hCA) isoforms. nih.gov For instance, some compounds have demonstrated potent and selective inhibition of hCA II and hCA VII, which are associated with brain-related pathologies, over the more ubiquitous hCA I and IV. nih.gov The inhibition mechanism typically involves the sulfonamide group binding to the zinc ion in the enzyme's active site. nih.gov Marine natural products containing sulfonamide groups have also been identified as effective CA inhibitors. mdpi.com
Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is often implicated in cancer. Benzofuran derivatives have been designed and evaluated as kinase inhibitors. For example, a series of benzofuran derivatives were developed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a flavin-adenine dinucleotide (FAD)-dependent enzyme that is a promising target for cancer therapy. nih.gov The representative compound 17i from this series exhibited excellent LSD1 inhibition with an IC50 value of 0.065 μM. nih.gov
Furthermore, some pyrazolyl nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazine derivatives have shown promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are key targets in cancer treatment. acs.org Naphthofuran compounds have also been identified as selective inhibitors of STAT3, a transcription factor involved in cancer cell proliferation and survival. google.comgoogle.com
Receptor Interaction Studies (excluding clinical applications)
Preclinical studies have explored the interaction of naphtho[1,2-b]benzofuran-related structures with various cellular receptors. While clinical applications are outside the scope of this article, these non-clinical investigations provide foundational knowledge of the compound's bioactivity.
For instance, certain G-protein coupled receptors (GPCRs) have been a focus. A derivative, compound 11 (DL-175), which shares a core structural similarity, was identified as a GPR84 agonist. acs.org GPR84 is a receptor implicated in inflammatory responses. This compound showed a bias towards G-protein signaling with no significant effect on β-arrestin recruitment. acs.org Further modifications to the core structure led to the development of highly potent and G-protein signaling-biased GPR84 agonists. acs.org
The interaction of antibody-enzyme conjugates with specific target molecules in biological samples is another area of receptor interaction research. googleapis.com These interactions are fundamental to various bioanalytical techniques and diagnostics.
Investigation of other Bioactive Properties (e.g., Antioxidant, Analgesic, Antitubercular)
Beyond anti-inflammatory and enzyme-inhibiting activities, derivatives of the core naphtho[1,2-b]benzofuran structure have been evaluated for other valuable bioactive properties.
Antioxidant Activity: Several studies have highlighted the antioxidant potential of benzofuran derivatives. nih.govresearchgate.netmdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. mdpi.com Certain benzofuran-pyrazole-based compounds have demonstrated moderate to potent antioxidant activity, with some showing scavenging capabilities comparable to the standard antioxidant, ascorbic acid. mdpi.com The antioxidant properties of these compounds are attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus preventing oxidative damage to cells. researchgate.net
Analgesic Activity: The potential for benzofuran derivatives to act as analgesics has also been explored. researchgate.net Various 1-benzofurans, 1-benzothiophenes, and indoles have been synthesized and tested for their analgesic properties. researchgate.net
Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzofuran and naphthofuran derivatives have shown promise in this area. nih.govresearchgate.net In silico molecular docking studies have suggested that these compounds may act by inhibiting the NarL protein, which is involved in the adaptation of M. tuberculosis. nih.gov Specifically, it is proposed that these compounds block the phosphorylation site of NarL, thereby disrupting its function. nih.gov Some 1,3,5-trisubstituted pyrazolines bearing a benzofuran moiety have also been found to possess antitubercular activity. researchgate.net Additionally, analogues of the antitubercular drug PA-824, which feature a modified nitroimidazo-oxazine core, have been synthesized and shown to have high activity against Mycobacterium tuberculosis. nih.gov
Table 2: Summary of Other Bioactive Properties of Benzofuran/Naphthofuran Derivatives
| Bioactive Property | Method of Investigation | Key Findings |
|---|---|---|
| Antioxidant | DPPH radical scavenging assay | Moderate to potent activity, comparable to ascorbic acid in some cases. mdpi.com |
| Analgesic | In vivo animal models | Demonstrated analgesic effects. researchgate.net |
| Antitubercular | In silico docking, in vitro assays | Potential inhibition of NarL protein; activity against M. tuberculosis. nih.govresearchgate.netnih.gov |
Advanced Characterization and Spectroscopic Analysis in Research
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a molecule's elemental composition.
For 7-Chloronaphtho[1,2-b]benzofuran, the molecular formula is C₁₆H₉ClO. HRMS provides an experimentally measured mass that can be compared against the calculated exact mass to unequivocally confirm the compound's elemental formula. This technique is crucial for distinguishing between isomers or compounds with very similar nominal masses.
Furthermore, HRMS is highly effective for impurity profiling. During the synthesis of complex polycyclic systems, various side-products and starting materials may be present in the final product. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify these impurities even at trace levels by determining their elemental compositions. For instance, in the synthesis of diverse naphtho[1,2-b]furans, HRMS is routinely used to confirm the mass of each product, ensuring the correct compound has been formed. rsc.org
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₉ClO |
| Nominal Mass | 264 g/mol |
| Monoisotopic Mass | 264.0342 Da |
This table presents calculated values. Experimental verification is performed using HRMS.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) techniques are necessary for the complete and unambiguous assignment of the complex aromatic structure of this compound.
2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to map the intricate network of proton and carbon atoms.
COSY (¹H-¹H): Identifies protons that are spin-coupled to each other, typically on adjacent carbons. This helps to trace the connectivity of protons within each aromatic ring of the naphthobenzofuran (B12659138) skeleton.
HSQC (¹H-¹³C): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
Solid-State NMR (SS-NMR): While solution NMR provides data on molecules in a dynamic state, SS-NMR offers insights into the structure and behavior of molecules in the solid phase. researchgate.net For polycyclic aromatic hydrocarbons (PAHs) and related materials, SS-NMR can provide information on molecular packing, conformational differences in the crystal lattice, and intermolecular interactions. acs.orgusgs.govacs.org By comparing the chemical shifts in the solid state to those in solution, one can identify the effects of crystal packing forces on the molecule's electronic structure. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution ¹³C spectra of solid samples. acs.orgresearchgate.netresearchgate.net
Table 2: Representative 2D NMR Correlations for Naphtho[1,2-b]benzofuran Systems
| 2D NMR Experiment | Information Provided | Example Application |
|---|---|---|
| COSY | Reveals ³JHH couplings between adjacent protons | Mapping proton networks within the naphthalene (B1677914) and benzene (B151609) rings. |
| HSQC | Identifies direct ¹JCH correlations | Assigning each protonated carbon in the aromatic system. |
| HMBC | Shows long-range ²JCH and ³JCH couplings | Confirming the position of the chlorine atom and linking the different ring systems. mdpi.comacs.org |
| NOESY | Shows through-space correlations between protons | Confirming the spatial proximity of protons on adjacent rings. mdpi.com |
This table illustrates the general application of 2D NMR techniques to the naphtho[1,2-b]benzofuran skeleton based on studies of its derivatives. mdpi.comacs.org
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state at atomic resolution. By diffracting X-rays off a single crystal, this technique allows for the precise determination of bond lengths, bond angles, and torsional angles.
For a molecule like this compound, a crystal structure would confirm the planarity of the fused aromatic system. Studies on related naphtho[1,2-b]benzofuran derivatives have shown that the aromatic core is nearly coplanar. diva-portal.org This analysis would also precisely locate the position of the chlorine atom on the naphthyl portion of the molecule.
Beyond the intramolecular structure, X-ray crystallography is unparalleled in its ability to reveal the details of intermolecular interactions that dictate how molecules pack together in a crystal. For chlorinated aromatic compounds, several types of interactions are expected to govern the crystal packing:
π-π Stacking: The large, flat aromatic surfaces of the naphthobenzofuran molecules are expected to stack on top of one another, driven by van der Waals forces.
C-H···π Interactions: Hydrogen atoms on one molecule can interact with the electron-rich π-system of an adjacent molecule.
Halogen Interactions (C-H···Cl and Cl···Cl): The chlorine atom can participate in weak hydrogen bonds with protons on neighboring molecules (C-H···Cl). ias.ac.innih.gov Additionally, chlorine-chlorine interactions can occur, influencing the packing motif. ias.ac.inresearchgate.netresearchgate.net These interactions are directional and play a significant role in the supramolecular assembly of chlorinated organic compounds in the solid state. ias.ac.iniucr.org
Table 3: Representative Crystallographic Data for a Naphtho[1,2-b]benzofuran Derivative (Usambarin A)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1133(4) |
| b (Å) | 12.0116(5) |
| c (Å) | 15.5891(6) |
| β (°) | 106.608(2) |
| Volume (ų) | 1814.44(13) |
| Z | 4 |
Data obtained from the crystallographic study of Usambarin A, a substituted naphtho[1,2-b]benzofuran, illustrating the type of data obtained from X-ray analysis. diva-portal.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a structure. Each type of bond (e.g., C=C, C-H, C-O) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FT-IR and Raman spectra would be dominated by signals corresponding to its key structural components:
Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.
Aromatic C=C Stretching: A series of sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic rings.
C-O-C Stretching: The ether linkage of the furan (B31954) ring gives rise to strong absorptions, usually in the 1050-1250 cm⁻¹ range.
C-Cl Stretching: A moderately intense band expected in the 600-800 cm⁻¹ region.
Out-of-Plane Bending: Bands in the 650-900 cm⁻¹ region are sensitive to the substitution pattern on the aromatic rings.
While FT-IR is often used for routine functional group identification, Raman spectroscopy can provide complementary information. For highly conjugated, planar systems, the C=C stretching modes are often very intense in the Raman spectrum. researchgate.net Time-resolved resonance Raman spectroscopy has been used to study the transient triplet states of related molecules like dibenzofuran. nii.ac.jp Although this compound is largely rigid, Raman spectroscopy can be a sensitive probe for subtle conformational changes that might occur due to crystal packing effects.
Table 4: Characteristic Vibrational Frequencies for Naphtho[1,2-b]benzofuran Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |
| C=C Aromatic Ring Stretch | 1450 - 1650 | FT-IR, Raman |
| C-O-C Asymmetric Stretch | 1200 - 1270 | FT-IR |
| C-O-C Symmetric Stretch | 1050 - 1150 | FT-IR |
| C-Cl Stretch | 600 - 800 | FT-IR, Raman |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | FT-IR |
This table provides expected ranges for the main functional groups based on data from related benzofuran (B130515) and naphthofuran compounds. rsc.orgspectrabase.comrsc.org
Circular Dichroism (CD) for Chiral Compound Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images.
The core structure of this compound is planar and therefore achiral. As such, it would not produce a CD signal. However, chirality could be introduced into this system in two primary ways:
Chiral Substitution: Attachment of a chiral substituent to the naphthobenzofuran core would make the entire molecule chiral and thus CD-active.
Helical Chirality: If the planar aromatic system is forced out of planarity into a helical shape due to severe steric hindrance, it can become inherently chiral. This is observed in a class of related compounds known as helicenes, which are composed of ortho-fused aromatic rings. acs.orgacs.org Helicenes exhibit exceptionally strong CD signals due to their inherent helical structure, and their absolute configuration (right-handed or left-handed helix) can be determined from the signs of their CD bands. rsc.orgnih.gov
Therefore, while CD spectroscopy is not applicable to this compound itself, it is a critical technique for studying chiral derivatives or structurally related compounds. researchgate.netnih.gov Should a synthetic route be developed to produce chiral analogues, CD would be the primary method for confirming their enantiomeric purity and assigning their absolute configuration. researchgate.netunibs.it
Computational and Theoretical Chemistry Studies of 7 Chloronaphtho 1,2 B Benzofuran
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nrel.gov These methods are used to determine optimized molecular structures, electronic properties, and various thermodynamic parameters. ias.ac.inmdpi.com For heterocyclic compounds like benzofurans, DFT has been successfully applied to calculate vibrational frequencies, chemical shifts, and frontier molecular orbitals. ias.ac.inphyschemres.org
The electronic structure of a molecule is key to its reactivity. DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a smaller gap suggests higher reactivity. ias.ac.in For related benzofuran (B130515) derivatives, DFT studies using methods like B3LYP with a 6-311++G(d,p) basis set have been performed to calculate these electronic properties. ias.ac.in Such calculations for 7-Chloronaphtho[1,2-b]benzofuran would allow for the prediction of its kinetic stability and electronic transitions.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.1 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. ias.ac.in |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based analysis used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum. researchgate.net
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the electronegative oxygen atom of the furan (B31954) ring and the chlorine atom. researchgate.net
Blue Regions : Indicate positive electrostatic potential, which is electron-deficient, and are prone to nucleophilic attack. These regions are typically found around hydrogen atoms. researchgate.net
The MEP analysis for this compound would provide a visual guide to its intermolecular interaction patterns, including potential hydrogen bonding sites. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. biorxiv.org Studies on similar benzofuran-based structures have used docking to evaluate their binding affinity against various protein targets. researchgate.netmdpi.com
Docking algorithms calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and the protein. A more negative score typically indicates a stronger, more favorable binding interaction. biorxiv.org For this compound, docking simulations against a specific protein target would predict its binding energy and identify the most stable binding pose within the active site. This process helps in identifying "hotspots," which are key amino acid residues that contribute significantly to the binding energy.
| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Lys72 | Hydrogen Bond |
| Leu173, Val57 | Hydrophobic Interaction | ||
| TNF-α | -7.9 | Tyr119 | Pi-Pi Stacking |
| Gly121 | Hydrogen Bond |
Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds : Formed between hydrogen bond donors and acceptors.
Hydrophobic Interactions : Occur between nonpolar regions of the ligand and the protein.
Pi-Pi Stacking : Involves the aromatic rings of the ligand and protein residues like Phenylalanine, Tyrosine, or Tryptophan.
Halogen Bonds : The chlorine atom on this compound could potentially form halogen bonds with electron-donating atoms in the protein's active site.
Analyzing these interactions provides a detailed molecular-level understanding of how the compound is recognized and bound by its biological target. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, revealing conformational changes and assessing the stability of the ligand-protein interaction. researchgate.netmdpi.com
MD simulations of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex is in equilibrium and the ligand remains securely bound. biorxiv.org
Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual amino acid residues, highlighting flexible and rigid regions of the protein upon ligand binding.
Binding Free Energy Calculations (e.g., MM/PBSA) : Provides a more accurate estimation of binding affinity by considering solvation effects and entropic contributions.
These simulations validate the docking results and provide critical information on the conformational dynamics and stability of the binding, which is essential for rational drug design. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activities. These models are built on the principle that the structural and physicochemical properties of a molecule are responsible for its biological effects. For classes of compounds like benzofuran derivatives, QSAR models have been developed to predict various activities, including antifungal, anticancer, and enzyme inhibition properties. brieflands.comeurjchem.comnih.gov
In a typical QSAR study, a series of related compounds, such as various substituted benzofurans, are synthesized and their biological activity is measured. brieflands.comeurjchem.com Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Through statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms, a mathematical equation is derived that links the descriptors to the biological activity. eurjchem.com
For a hypothetical QSAR model for a series of naphthobenzofuran (B12659138) derivatives, including this compound, the following descriptors would likely be considered. The presence of the chlorine atom at the 7-position would significantly influence the electronic and hydrophobic parameters of the molecule.
Table 1: Representative Molecular Descriptors in QSAR Studies of Benzofuran Derivatives
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences interactions with polar residues in biological targets. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |
| Steric | Molecular Weight | Affects the overall size and fit within a binding pocket. |
| Molar Refractivity | Describes the volume occupied by a molecule and its polarizability. nih.gov | |
| Hydrophobic | LogP (Partition Coefficient) | Indicates the hydrophobicity of the molecule, affecting membrane permeability and binding to hydrophobic pockets. |
| Topological | Wiener Index | A numerical descriptor of molecular branching. |
This table presents a generalized set of descriptors used in QSAR studies of benzofuran derivatives and is not based on specific experimental data for this compound.
A developed QSAR model can then be used to predict the biological activity of new, unsynthesized compounds of the same class. brieflands.comeurjchem.com This predictive capability is highly valuable in drug discovery as it allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources.
In Silico ADMET Prediction for Preclinical Evaluation
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool in the preclinical evaluation of chemical compounds. These methods use computational models to estimate the pharmacokinetic and toxicological properties of a molecule. For a compound like this compound, in silico ADMET prediction would be essential to assess its potential as a drug candidate before extensive experimental studies are undertaken. termedia.plnih.gov
The prediction of ADMET properties is based on the analysis of a compound's structure and its similarity to molecules with known pharmacokinetic and toxicological profiles. Various software platforms and web servers are available that implement a wide range of predictive models. termedia.plsciensage.info These models can predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity.
For a polycyclic aromatic hydrocarbon derivative like this compound, its large, hydrophobic structure would be a key determinant of its ADMET profile. The presence of the chlorine atom would also influence its metabolism and potential for toxicity.
Table 2: Representative In Silico ADMET Predictions for Benzofuran and Polycyclic Aromatic Hydrocarbon Derivatives
| ADMET Property | Predicted Outcome | Implication for Preclinical Evaluation |
| Absorption | Moderate to Low Oral Bioavailability | The hydrophobic nature may lead to poor absorption from the gastrointestinal tract. |
| Distribution | High Plasma Protein Binding | Likely to bind extensively to plasma proteins, affecting its free concentration and distribution to tissues. |
| Potential for Blood-Brain Barrier (BBB) Penetration | The lipophilicity might allow it to cross the BBB, which could be a desired or undesired effect depending on the therapeutic target. | |
| Metabolism | Likely Substrate for Cytochrome P450 Enzymes | The aromatic rings are susceptible to oxidation by CYP enzymes, leading to the formation of metabolites. |
| Excretion | Primarily through Bile and Feces | Due to its size and hydrophobicity, renal excretion is likely to be limited. |
| Toxicity | Potential for Mutagenicity and Carcinogenicity | Polycyclic aromatic hydrocarbons are a class of compounds known for their potential to cause DNA damage. researchgate.netcityu.edu.hk |
| Potential for Hepatotoxicity | The liver is the primary site of metabolism, and reactive metabolites can sometimes lead to liver damage. termedia.pl |
This table presents generalized in silico ADMET predictions for compounds with structural similarities to this compound and is not based on specific experimental data for this compound.
In silico ADMET predictions are valuable for identifying potential liabilities of a compound early in the drug discovery process. nih.gov While these predictions are not a substitute for experimental testing, they provide crucial guidance for the design of molecules with more favorable pharmacokinetic and safety profiles.
Conclusion
Summary of Key Academic Contributions and Research Progress
The exploration of 7-chloronaphtho[1,2-b]benzofuran and its parent structures, naphthobenzofurans, has yielded significant academic contributions, primarily in the realms of synthetic chemistry and materials science. Research has established various synthetic routes to the core naphthobenzofuran (B12659138) scaffold, including metal-free cross-coupling reactions and acid-catalyzed cyclizations. ias.ac.inresearchgate.net For instance, a notable method involves the triflic acid-catalyzed formal [3+2] annulation of quinone monoacetals with 2-naphthols, providing access to a range of naphtho[2,1-b]benzofuran derivatives. ias.ac.inresearchgate.net The synthesis of specific isomers, such as 9-methoxynaphtho[1,2-b]benzofuran, has been achieved with high selectivity through microwave-assisted, base-mediated annulation, where the nitro group plays a dual role as both an activator and a leaving group. mdpi.com
Furthermore, the introduction of a chlorine atom, as seen in this compound, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its biological activity. chemrxiv.org While specific research on the biological activities of this compound is not extensively documented in the provided results, the broader class of benzofuran (B130515) derivatives has been a focus of drug discovery efforts. mdpi.comnih.govnih.gov These compounds have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govscielo.org.za The core benzofuran structure is a key component in numerous biologically active natural products and synthetic drugs. nih.govnih.gov
In the field of materials science, fused heteroaromatic molecules like naphthobenzofurans are of interest for developing organic semiconductor materials due to their extended π-conjugation, which can lead to higher electron mobility. mdpi.com The photophysical properties of some naphthobenzofuran derivatives have been studied, revealing their potential as fluorescent probes. nih.govacs.org
Challenges and Opportunities in Naphthobenzofuran Research
A primary challenge in naphthobenzofuran research lies in achieving regioselective synthesis. The complexity of the fused ring system can lead to the formation of multiple isomers, making the targeted synthesis of a specific derivative difficult. mdpi.com Overcoming this challenge requires the development of highly selective and efficient synthetic methodologies.
Another challenge is the limited understanding of the structure-activity relationships (SAR) for many naphthobenzofuran derivatives. While the broader class of benzofurans shows significant biological potential, detailed studies on how specific substitutions on the naphthobenzofuran core, such as the chlorine atom in this compound, influence biological activity are often lacking. mdpi.com This gap in knowledge hinders the rational design of new and more potent therapeutic agents.
Despite these challenges, significant opportunities exist. The development of novel catalytic systems, including the use of organocatalysts, presents an opportunity to improve the efficiency and selectivity of naphthobenzofuran synthesis. scielo.org.za Furthermore, the diverse biological activities associated with the benzofuran scaffold suggest that a systematic exploration of naphthobenzofuran derivatives could lead to the discovery of new drug candidates. nih.govnih.gov There is a particular opportunity to investigate the potential of these compounds as anticancer agents, given that various naphthofuran compounds have shown selective inhibition of cancer stem cells and STAT3. google.com
The unique photophysical properties of some naphthobenzofurans also open up avenues for their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. nih.govrsc.org Further research into tuning these properties through synthetic modifications could lead to advanced materials with tailored functionalities.
Broader Impact of this compound Research on Heterocyclic Chemistry and Drug Discovery (Preclinical)
The study of this compound and related compounds contributes significantly to the broader field of heterocyclic chemistry. The development of synthetic methods for constructing such complex fused-ring systems expands the toolkit available to organic chemists for creating novel molecular architectures. ias.ac.inmdpi.com These synthetic advancements can be applied to the synthesis of other complex heterocyclic compounds with potential applications in various fields.
In the context of preclinical drug discovery, research on naphthobenzofurans adds to the growing body of knowledge about the pharmacological potential of benzofuran-containing molecules. mdpi.comnih.gov The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov Therefore, the synthesis and biological evaluation of new derivatives, such as this compound, contribute to the exploration of this privileged scaffold and the potential identification of new lead compounds for various diseases. nih.gov
Specifically, the investigation of halogenated derivatives like this compound provides insights into the role of halogenation in modulating drug-like properties. The "magic methyl" concept has a parallel in the often-beneficial effects of chlorine substitution on potency and metabolic stability. chemrxiv.org Understanding these effects within the naphthobenzofuran framework can guide the design of future drug candidates with improved pharmacological profiles. While direct preclinical data for this compound is not abundant in the provided search results, the foundational research on its synthesis and the known biological importance of the broader chemical class underscore its potential as a scaffold for future drug discovery efforts.
Q & A
Basic Research Questions
Q. What are the predominant synthetic routes for 7-chloronaphtho[1,2-b]benzofuran, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via cyclization reactions using precursors like halogenated phenols and naphthalene derivatives. For example, coupling 1-iodonaphthalene with o-bromophenol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions yields naphthobenzofuran scaffolds. Optimizing solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (2–5 mol%) can enhance yields . Lower yields (~16%) in early methods were attributed to steric hindrance; introducing phase-transfer catalysts like tetrapropylammonium bromide (TPAB) improves efficiency (yields >90%) by facilitating intermolecular interactions .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be used to confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.8–8.2 ppm for fused rings) and carbons adjacent to chlorine (deshielding effects ~δ 125–135 ppm). Chlorine substitution disrupts symmetry, splitting peaks in DEPT-135 spectra .
- FT-IR : Confirm C-Cl stretching at 550–600 cm⁻¹ and fused-ring C=C vibrations at 1600–1650 cm⁻¹. Absence of OH/NH bands (3200–3500 cm⁻¹) validates purity .
- X-ray crystallography : Resolve bond angles and dihedral angles to verify planarity of the benzofuran-naphthalene system .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic aromatic substitution sites. Compare with experimental halogenation outcomes (e.g., chlorination at C7 vs. C4).
- Use kinetic isotope effects or Hammett plots to assess electronic influences. Discrepancies may arise from solvent effects or transition-state stabilization not captured in gas-phase models .
Advanced Research Questions
Q. How do steric and electronic effects influence the catalytic efficiency of TPAB in synthesizing chlorinated benzofuran derivatives?
- Methodology :
- Steric effects : TPAB’s tetrapropylammonium group reduces aggregation in polar solvents, enhancing substrate-catalyst contact. Compare turnover numbers (TON) with bulkier catalysts (e.g., TBAB) to quantify steric limitations .
- Electronic effects : TPAB’s bromide ion acts as a weak base, deprotonating intermediates in cyclization steps. Use Hammett correlations (σ⁺ values) to link substituent electronic profiles to reaction rates .
Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed cascades forming naphtho[1,2-b]benzofurans?
- Methodology :
- Propose a Pd⁰/Pd²⁺ cycle: Oxidative addition of aryl halides forms Pd(II) intermediates, followed by migratory insertion into alkyne or olefin partners. Reductive elimination yields the fused ring.
- Use deuterium labeling to track hydrogen transfer in key steps (e.g., β-hydride elimination vs. protonolysis). Regioselectivity is governed by ligand sterics (e.g., PPh₃ vs. Xantphos) and electronic modulation of Pd centers .
Q. How can computational models (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?
- Methodology :
- QSAR : Train models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Correlate with in vitro data (e.g., IC₅₀ against cancer cell lines) to identify activity cliffs .
- Docking : Simulate binding to targets (e.g., COX-2, DNA topoisomerases) using AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning) to pinpoint critical residues .
Data Contradiction Analysis
Q. Why do reported melting points for structurally similar benzofurans vary significantly (e.g., 165–168°C vs. 210°C)?
- Methodology :
- Purity assessment : Reanalyze samples via HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., unreacted precursors).
- Polymorphism : Perform DSC/TGA to identify metastable crystalline forms. Solvent recrystallization (e.g., ethanol vs. hexane) may yield distinct polymorphs .
Q. How can conflicting bioactivity results (e.g., antibacterial vs. inactive) be reconciled across studies?
- Methodology :
- Standardize assay protocols (e.g., broth microdilution per CLSI guidelines). Control variables like bacterial strain (e.g., Gram-positive vs. Gram-negative), inoculum size, and solvent (DMSO tolerance <1%).
- Test metabolite stability: Incubate compounds with liver microsomes to assess degradation. Active metabolites (e.g., hydroxylated derivatives) may explain discrepancies .
Methodological Tables
| Key Spectroscopic Benchmarks | Expected Values |
|---|---|
| ¹H NMR (CDCl₃, δ ppm) | 7.2–8.1 (aromatic) |
| ¹³C NMR (C-Cl) | 125–135 ppm |
| FT-IR (C-Cl stretch) | 550–600 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
